molecular formula C23H30N2O4S B281043 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B281043
M. Wt: 430.6 g/mol
InChI Key: LRCMZXKHTAFOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is a high-purity chemical compound intended for research and development applications. This benzenesulfonamide derivative features a tert-butyl group and two methyl groups on the benzene ring, coupled with a phenyl ring connected via a sulfonamide linkage to a morpholine carbonyl group. This complex structure suggests potential for investigation in various scientific fields. Currently, detailed information on this compound's specific applications, mechanism of action, and physicochemical properties is not available in the scientific literature or product databases. Researchers are encouraged to consult specialized chemical resources or conduct further analysis to determine its suitability for specific experimental purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

5-tert-butyl-2,3-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H30N2O4S/c1-16-14-19(23(3,4)5)15-21(17(16)2)30(27,28)24-20-8-6-18(7-9-20)22(26)25-10-12-29-13-11-25/h6-9,14-15,24H,10-13H2,1-5H3

InChI Key

LRCMZXKHTAFOQG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Triazine-Linked Sulfonamides ()

Compounds 51–55 (e.g., 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamides) share a sulfonamide core but differ in substituents:

  • Triazine rings replace the morpholinylcarbonyl group, introducing variability in electronic and steric profiles.
  • Methoxy substituents (e.g., 53 , 54 ) introduce electron-donating groups, which may lower melting points compared to halogenated analogues (observed range: 237–279°C) .

Comparison with Target Compound:

  • The target’s morpholinylcarbonyl group is more polar than triazine or halogenated aryl groups, suggesting superior aqueous solubility.

Oxazole-Containing Sulfonamides ()

4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide features:

  • An oxazole ring and a Schiff base (imine) linkage, enabling metal chelation.
  • Extensive hydrogen bonding (S(6) and R₂²(8) motifs) and π-π stacking (3.79 Å), stabilizing its crystal lattice .

Comparison with Target Compound:

  • The target lacks chelating groups (e.g., dihydroxybenzylidene), limiting metal-complex formation.
  • Its morpholine carbonyl may engage in hydrogen bonding similar to the oxazole’s nitrogen, but with distinct spatial arrangements.

Physicochemical Properties

Compound Key Substituents Melting Point (°C) Notable Features
Target Compound tert-Butyl, morpholinylcarbonyl Not reported High polarity, steric bulk
51 () 3-Fluorophenyl, triazine 266–268 Electron-withdrawing, halogenated
52 () 4-Trifluoromethylphenyl, triazine 277–279 High metabolic stability
53 () 4-Methoxyphenyl, triazine 255–258 Electron-donating, lower melting
Oxazole Derivative () Methyl-oxazole, Schiff base Not reported Chelating, hydrogen-bond-rich
  • tert-Butyl vs. Methyl Groups : Increased lipophilicity may enhance membrane permeability but reduce solubility, counterbalanced by the morpholine’s polarity.

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